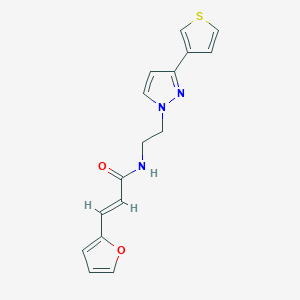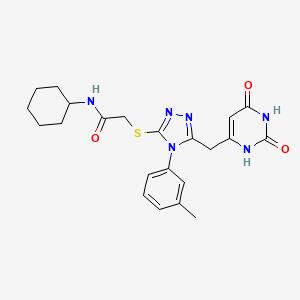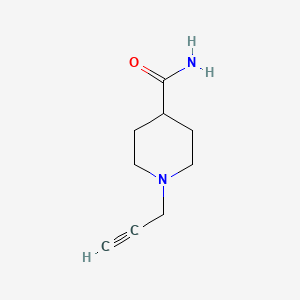![molecular formula C21H14N6O2S B2710820 N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 2034584-75-1](/img/structure/B2710820.png)
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several heterocyclic rings, including a pyrazine, an oxadiazole, a phenyl, a benzothiazole, and a carboxamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the presence of the carboxamide group. It could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, or condensation reactions .Applications De Recherche Scientifique
Application Summary
The compound exhibits promising biological activities, making it relevant for several applications:
a. Antitubercular Activity
Researchers have investigated the compound’s efficacy against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). Specifically, they synthesized a series of substituted N-(pyrazin-2-yl)benzenesulfonamides to explore their antimicrobial properties . Among these, two compounds—4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide —demonstrated good antitubercular activity against M. tuberculosis H37Rv. These compounds were excluded from further comparison due to their pharmacophore for folate pathway inhibition, as revealed by docking studies.
b. Anti-Inflammatory Potential
The compound’s derivatives have been evaluated for in vitro anti-inflammatory activity by assessing their inhibition of cyclooxygenase (COX-1 and COX-2) using colorimetric assays . This suggests a potential role in managing inflammatory conditions.
c. Anticancer Properties
While not directly studied for cancer treatment, the compound’s structural features may contribute to its potential as an anticancer agent . Further investigations are warranted to explore its effects on cancer cell lines.
Experimental Procedures
a. Synthesis
The compound can be synthesized using appropriate synthetic routes. Researchers typically employ organic chemistry techniques, including condensation reactions, cyclizations, and functional group transformations. Detailed synthetic procedures involve reagents, solvents, and reaction conditions.
b. Characterization
Researchers perform elemental analysis , nuclear magnetic resonance (NMR), mass spectrometry (MS), and other spectroscopic techniques to confirm the compound’s structure and purity .
Results and Outcomes
a. Antitubercular Activity Results
The two active compounds—4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide —showed significant antitubercular activity against M. tuberculosis H37Rv. Quantitative data, such as minimum inhibitory concentrations (MIC), should be reported.
b. Anti-Inflammatory and Anticancer Outcomes
Researchers should present data on COX inhibition and any observed effects on cancer cell viability. Statistical analyses, dose-response curves, and IC50 values (if available) enhance the interpretation of results.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6O2S/c28-21(14-5-6-16-18(9-14)30-12-24-16)25-15-4-2-1-3-13(15)10-19-26-20(27-29-19)17-11-22-7-8-23-17/h1-9,11-12H,10H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZKKIUFCVNTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2710739.png)

![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2710741.png)
![1-(2-methoxyphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2710742.png)

![N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2710744.png)
![ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2710745.png)
![2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2710746.png)
![N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2710749.png)
![N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2710751.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2710752.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2710755.png)

![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2710760.png)